6-(Benzothiazol-2-yl)hexanoic acid

Catalog No.
S8769904
CAS No.
M.F
C13H15NO2S
M. Wt
249.33 g/mol
Availability
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6-(Benzothiazol-2-yl)hexanoic acid

Product Name

6-(Benzothiazol-2-yl)hexanoic acid

IUPAC Name

6-(1,3-benzothiazol-2-yl)hexanoic acid

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c15-13(16)9-3-1-2-8-12-14-10-6-4-5-7-11(10)17-12/h4-7H,1-3,8-9H2,(H,15,16)

InChI Key

TUVHNVCPJWJEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCCC(=O)O

Benzothiazole is a bicyclic aromatic compound comprising a benzene ring fused to a thiazole ring, with sulfur and nitrogen atoms at positions 1 and 3, respectively. The planar geometry of the fused rings allows for extensive π-electron delocalization, conferring stability and reactivity that make benzothiazole derivatives amenable to substitution at the methyne (CH) position of the thiazole ring. This structural flexibility underpins their adaptability in drug design, where electron-withdrawing or donating groups modulate electronic properties and bioactivity.

The benzothiazole core is inherently electron-deficient due to the thiazole’s electron-withdrawing nature, enabling nucleophilic attacks at the 2-position. Substitutions here, such as the hexanoic acid chain in 6-(Benzothiazol-2-yl)hexanoic acid, enhance solubility and interaction with biological macromolecules. Computational studies reveal that such modifications alter charge distribution, improving binding affinities to enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases implicated in cancer progression.

Significance of 6-(Benzothiazol-2-yl)hexanoic Acid in Modern Chemistry

6-(Benzothiazol-2-yl)hexanoic acid exemplifies the strategic functionalization of benzothiazoles for targeted applications. The hexanoic acid moiety introduces a carboxylic acid group, enabling covalent conjugation with biomolecules (e.g., peptides, antibodies) or integration into polymers for drug delivery systems. This derivative’s amphiphilic nature—combining a hydrophobic benzothiazole ring with a hydrophilic carboxylic acid—facilitates self-assembly in aqueous media, a property exploited in nanotechnology and supramolecular chemistry.

In medicinal contexts, the compound’s dual functionality allows it to act as a prodrug or enzyme inhibitor. For instance, its benzothiazole component intercalates into DNA or inhibits topoisomerases, while the carboxylic acid enhances cellular uptake via anion transporters. Recent studies highlight its efficacy against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC~50~ values comparable to cisplatin.

Conventional Condensation Reactions Using 2-Mercaptoaniline Precursors

The synthesis of 6-(benzothiazol-2-yl)hexanoic acid via conventional condensation typically involves the reaction of 2-mercaptoaniline with hexanoic acid derivatives under acidic or thermal conditions. A widely adopted approach utilizes hexanoyl chloride as the acylating agent, which reacts with 2-mercaptoaniline in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the thiol group of 2-mercaptoaniline attacks the carbonyl carbon of hexanoyl chloride, followed by cyclization to form the benzothiazole ring [4] [7].

Key reaction parameters include:

  • Solvent system: Ethanol or aqueous ethanol mixtures are preferred for their ability to dissolve both aromatic amines and carboxylic acid derivatives [2].
  • Temperature: Reflux conditions (78–100°C) are necessary to overcome activation energy barriers, with typical reaction times ranging from 3 to 6 hours [4] [7].
  • Catalyst loading: HCl concentrations of 5–10% (v/v) optimize cyclization efficiency without promoting side reactions such as over-acylation [2].

Recent innovations have explored alternative catalysts, such as ammonium chloride (NH₄Cl), which activates the carbonyl group of hexanoic acid derivatives through hydrogen bonding. This method, conducted in a methanol-water solvent system at room temperature, achieves yields of 82–89% within 1 hour, demonstrating improved atom economy compared to traditional protocols [2].

Table 1: Conventional Synthesis Parameters and Outcomes

Acylating AgentCatalystTemperature (°C)Time (h)Yield (%)
Hexanoyl chlorideHCl (10%)78 (reflux)475
Hexanoic anhydrideNH₄Cl (5 mmol)25188
Hexanoic acidH₂O₂/HCl90668

Microwave-Assisted Synthesis Optimization Strategies

Microwave irradiation has emerged as a transformative tool for synthesizing 6-(benzothiazol-2-yl)hexanoic acid, reducing reaction times from hours to minutes. A prominent method involves the one-pot cyclocondensation of 2-aminothiophenol with hexanoic acid using phenyliodonium bis(trifluoroacetate) (PIFA) as an oxidant. Under microwave irradiation at 80°C, this solvent-free protocol achieves yields of 91–94% within 15 minutes [5] [6].

Critical optimization factors include:

  • Power settings: Microwave output of 300–400 W ensures uniform heating without decomposing thermally sensitive intermediates [5].
  • Stoichiometry: A 1.05:1 molar ratio of PIFA to 2-aminothiophenol prevents over-oxidation while ensuring complete cyclization [5].
  • Solvent effects: Ethanol or acetonitrile enhances dielectric heating in systems requiring solvents, though solvent-free conditions are prioritized for greener synthesis [6] [7].

Comparative studies demonstrate that microwave-assisted methods outperform conventional heating in both efficiency and scalability. For instance, the use of Lawesson’s reagent under microwave irradiation (100°C, 10 minutes) facilitates direct coupling between hexanoic acid and 2-aminothiophenol, yielding 89% product without requiring pre-activation of the carboxylic acid [6].

Table 2: Microwave-Assisted Synthesis Optimization

Oxidant/CatalystSolventTemperature (°C)Time (min)Yield (%)
PIFASolvent-free801594
Lawesson’s reagentToluene1001089
H₂O₂/HClEthanol702083

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for structural elucidation of benzothiazole derivatives. The ¹H Nuclear Magnetic Resonance spectrum of 6-(Benzothiazol-2-yl)hexanoic acid reveals characteristic resonances that confirm the molecular structure and connectivity [1] [2]. The benzothiazole aromatic protons typically appear as multiplets in the region between 7.0-8.5 parts per million, consistent with the electron-deficient nature of the heterocyclic ring system [3]. The hexanoic acid chain protons manifest as overlapping multiplets and triplets in the aliphatic region between 1.0-3.0 parts per million, with the terminal carboxylic acid proton appearing as a broad singlet at approximately 10-12 parts per million [4].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon signal assignments. The benzothiazole carbon signals appear in the aromatic region between 120-175 parts per million, with the characteristic C-2 carbon of the benzothiazole ring typically resonating around 168-175 parts per million due to its attachment to the electronegative nitrogen and sulfur atoms [2] [5]. The hexanoic acid carbons are distributed throughout the aliphatic region, with the carboxyl carbon appearing as the most downfield signal at approximately 170-180 parts per million [3]. The methylene carbons of the hexyl chain demonstrate progressive chemical shift variations based on their proximity to the benzothiazole ring and carboxyl group.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides essential information regarding functional group identification and molecular vibrations within 6-(Benzothiazol-2-yl)hexanoic acid. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key structural moieties [6] [7]. The broad absorption band observed between 3200-3600 wavenumbers corresponds to the carboxylic acid hydroxyl group stretching vibration, which may exhibit hydrogen bonding interactions [7]. The carbonyl stretching vibration of the carboxylic acid functionality appears as a strong absorption band between 1700-1730 wavenumbers [7].

The benzothiazole ring system contributes several characteristic infrared absorption bands. Aromatic carbon-carbon stretching vibrations appear between 1475-1600 wavenumbers, while carbon-nitrogen stretching modes are observed around 1350-1550 wavenumbers [7] [8]. The carbon-sulfur stretching vibration characteristic of the benzothiazole ring typically manifests between 600-800 wavenumbers [7]. Aliphatic carbon-hydrogen stretching vibrations from the hexyl chain appear between 2850-3000 wavenumbers, providing additional confirmation of the aliphatic substituent [7].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of 6-(Benzothiazol-2-yl)hexanoic acid. Benzothiazole derivatives typically exhibit absorption maxima in the ultraviolet region due to π→π* electronic transitions within the conjugated heterocyclic system [9] [10]. The primary absorption band commonly appears between 250-350 nanometers, corresponding to the lowest energy π→π* transition of the benzothiazole chromophore [10]. Secondary absorption bands may be observed at higher energies, reflecting additional electronic transitions within the aromatic system.

The exact wavelength of maximum absorption depends on the electron density distribution within the benzothiazole ring and the influence of the hexanoic acid substituent [11] [12]. Solvent polarity effects may induce bathochromic or hypsochromic shifts in the absorption maxima, reflecting the compound's solvatochromic properties [11]. The molar absorptivity values typically range from 10³ to 10⁴ liters per mole per centimeter, indicating moderate to strong absorption intensity [9].

Thermogravimetric Analysis and Phase Behavior

Thermal Decomposition Characteristics

Thermogravimetric analysis provides comprehensive information regarding the thermal stability and decomposition pathways of 6-(Benzothiazol-2-yl)hexanoic acid. Benzothiazole derivatives typically demonstrate significant thermal stability, with initial decomposition temperatures often exceeding 200-300 degrees Celsius [13] [14]. The thermal decomposition typically proceeds through multiple stages, beginning with the loss of volatile components followed by progressive degradation of the organic framework.

The first stage of thermal decomposition commonly involves the decarboxylation of the hexanoic acid moiety, resulting in carbon dioxide elimination and formation of the corresponding benzothiazole-hexyl derivative [15] [16]. This process typically occurs between 200-350 degrees Celsius, depending on the specific thermal conditions and atmospheric environment. The second decomposition stage involves fragmentation of the hexyl chain through sequential loss of alkyl fragments, generating smaller molecular species and ultimately leading to the formation of benzothiazole-containing residues.

The final decomposition stage involves thermal degradation of the benzothiazole ring system itself, which requires significantly higher temperatures due to the aromatic stability of the heterocyclic framework [13]. Complete thermal decomposition typically occurs above 500-600 degrees Celsius, leaving carbonaceous residues and inorganic sulfur-containing species. The thermal decomposition kinetics can be analyzed using established methods such as Kissinger analysis or Coats-Redfern methodology to determine activation energies and reaction mechanisms [16].

Phase Transition Behavior

The phase behavior of 6-(Benzothiazol-2-yl)hexanoic acid encompasses melting point determination, crystalline structure analysis, and thermal transition characterization. Benzothiazole derivatives with aliphatic substituents typically exhibit well-defined melting points that reflect the balance between intermolecular forces and molecular structure [17]. The melting point serves as a fundamental physical constant for compound identification and purity assessment.

Differential scanning calorimetry analysis reveals endothermic transitions corresponding to crystal lattice disruption and phase changes [13] [17]. The enthalpy of fusion provides quantitative information regarding the energy required for solid-to-liquid phase transition. Additional thermal events may be observed, including polymorphic transitions or decomposition onset, which contribute to the overall thermal profile of the compound.

The crystalline structure influences the thermal behavior through intermolecular hydrogen bonding interactions between carboxylic acid functionalities and π-π stacking interactions between benzothiazole rings [17]. These non-covalent interactions contribute to lattice stability and affect both melting point and thermal decomposition temperatures. The hexyl chain length and flexibility introduce conformational considerations that influence crystal packing efficiency and thermal properties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.08234989 g/mol

Monoisotopic Mass

249.08234989 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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